molecular formula C10H4F6N2 B1438961 2,3-Bis(trifluoromethyl)-1,8-naphthyridine CAS No. 1099597-87-1

2,3-Bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B1438961
CAS No.: 1099597-87-1
M. Wt: 266.14 g/mol
InChI Key: MEHLMXOENZGXNR-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . The trifluoromethyl group is often incorporated into drug molecules to improve their metabolic stability, lipophilicity, and bioavailability .


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of trifluoromethylating reagents. For example, trifluoromethylpyridines can be synthesized through various methods, including cyclocondensation reactions using a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group. This group can significantly influence the electronic properties of the molecule .


Chemical Reactions Analysis

Trifluoromethylated compounds can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions, cyclocondensation reactions, and others .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds exhibit unique physicochemical properties due to the presence of the trifluoromethyl group. This group increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Ligand Design

Researchers have synthesized new bis(2-[1,8]naphthyridinyl) bridging ligands with multidentate binding sites, employing 2,3-Bis(trifluoromethyl)-1,8-naphthyridine derivatives. These compounds were prepared using a series of reactions that highlight the compound’s utility in creating complex ligands with potential applications in coordination chemistry (Fernández-Mato, Blanco, Quintela, & Peinador, 2008).

Modeling Enzymatic Functions

The compound has been used to model the active sites of non-heme diiron enzymes. By synthesizing diiron complexes of 1,8-naphthyridine-based dinucleating ligands, researchers were able to mimic features of enzymes' active sites, contributing to the understanding of enzymatic processes at the molecular level (He & Lippard, 2001).

Development of Fluorinated Polyimides

The synthesis of novel fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides showcases the compound's role in producing materials with exceptional thermal stability and low dielectric constants. These materials are valuable for their potential applications in electronics and aerospace industries due to their insulating properties and durability (Chung & Hsiao, 2008).

Fluorescent Properties for Sensing Applications

The compound's derivative was found to exhibit intense one- and two-photon excited fluorescent properties, making it a candidate for sensing applications. The bis(BF2) core complex containing a 1,8-naphthyridine derivative showed yellow-green emission with a high quantum yield, highlighting its potential in fluorescence-based sensors and imaging technologies (Li et al., 2010).

Thermal and Optical Material Applications

Studies on thermal single crystal to single crystal transformation among crystal polymorphs in derivatives of this compound demonstrate the compound’s significance in material science, particularly in the development of solid-state materials with tunable optical and thermal properties. This research contributes to the design of materials with reversible phase transitions, useful in data storage and optical switching devices (Harada et al., 2013).

Mechanism of Action

The mechanism of action of trifluoromethylated compounds can vary widely depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards associated with trifluoromethylated compounds depend on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed information .

Future Directions

Trifluoromethylated compounds continue to be an active area of research in medicinal chemistry. They are expected to find many novel applications in the future .

Properties

IUPAC Name

2,3-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2/c11-9(12,13)6-4-5-2-1-3-17-8(5)18-7(6)10(14,15)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHLMXOENZGXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268417
Record name 2,3-Bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-87-1
Record name 2,3-Bis(trifluoromethyl)-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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